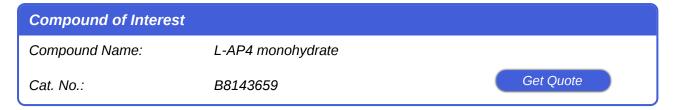


# L-AP4 Monohydrate: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

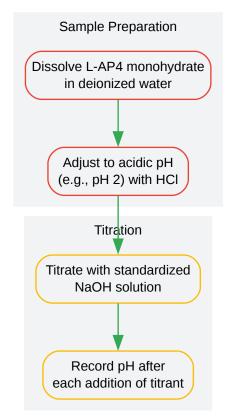
L-2-Amino-4-phosphonobutanoic acid monohydrate (**L-AP4 monohydrate**) is a conformationally constrained analog of the neurotransmitter glutamate. It is a highly potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **L-AP4 monohydrate**, along with its primary signaling pathway.

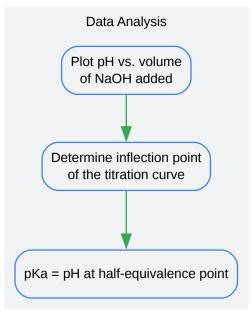
### **Chemical Structure and Identification**

L-AP4 is a non-proteinogenic  $\alpha$ -amino acid characterized by a phosphonic acid group at the terminus of a four-carbon chain.[4] The presence of a chiral center at the alpha-carbon results in two stereoisomers, with the L-isomer being the biologically active form.

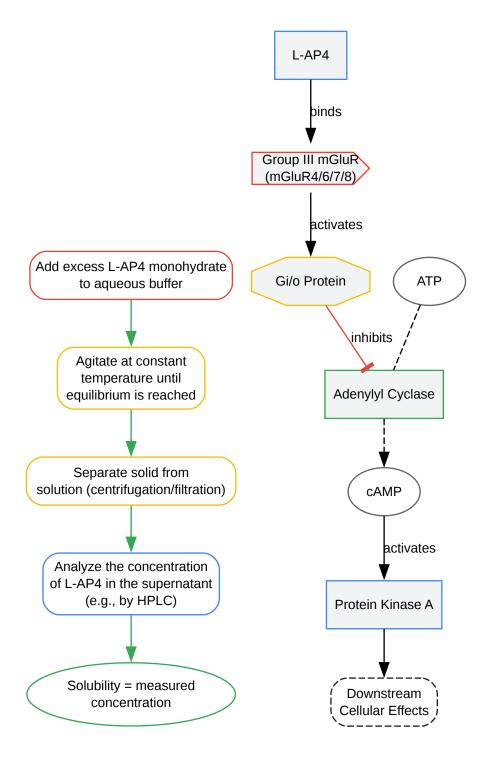
Chemical Structure of L-AP4











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### References

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- To cite this document: BenchChem. [L-AP4 Monohydrate: A Technical Guide to its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143659#chemical-structure-and-physicochemical-properties-of-l-ap4-monohydrate]

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